Hydroxyl-Terminated C4 Spacer Enables Bifunctional Reactivity Unavailable to 4-Butyl-4H-1,2,4-triazole (Triazbutil)
4-(4H-1,2,4-Triazol-4-yl)butan-1-ol possesses a terminal primary hydroxyl group (C₆H₁₁N₃O, MW 141.17) that permits direct esterification, etherification, or oxidation reactions. Its direct structural analog, 4-butyl-4H-1,2,4-triazole (Triazbutil, CAS 16227-10-4, C₆H₁₁N₃, MW 125.17), lacks this hydroxyl and is therefore chemically inert toward acylation and coupling reactions that require a nucleophilic oxygen [1]. The difference of one oxygen atom (ΔMW = 16.00 g/mol) represents the presence of a functional handle absent in the non-hydroxylated analog, making the target compound a genuinely bifunctional building block suitable for polyester and polyurethane synthesis via the triazole-activated ester route [2].
| Evidence Dimension | Functional group availability for esterification / coupling |
|---|---|
| Target Compound Data | Terminal –OH present; MW 141.17 g/mol; C₆H₁₁N₃O |
| Comparator Or Baseline | 4-Butyl-4H-1,2,4-triazole (Triazbutil): no –OH; MW 125.17 g/mol; C₆H₁₁N₃ |
| Quantified Difference | Presence vs. absence of hydroxyl functionality; ΔMW = 16.00 g/mol (one oxygen atom) |
| Conditions | Structural comparison; Triazbutil is a commercial agricultural fungicide (ISO common name) |
Why This Matters
Procurement of the non-hydroxylated analog would preclude all downstream chemistry requiring a nucleophilic oxygen, invalidating synthetic routes that depend on ester or ether formation.
- [1] BCPC Pesticide Compendium, triazbutil (4-butyl-4H-1,2,4-triazole), CAS 16227-10-4, C₆H₁₁N₃. View Source
- [2] Synthesis of polyarylates and aliphatic polyesters by divalent acyl-1,2,4-triazole: a route to metal-free synthesis at low temperature, Chemistry Letters, 2018, 47, 221–224. View Source
